molecular formula C11H9N3O2 B11786818 2-(4-Aminophenyl)pyrimidine-5-carboxylic acid

2-(4-Aminophenyl)pyrimidine-5-carboxylic acid

Katalognummer: B11786818
Molekulargewicht: 215.21 g/mol
InChI-Schlüssel: ABKFNRSPSJHUNG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Aminophenyl)pyrimidine-5-carboxylic acid (CAS 1416438-17-9) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound features a pyrimidine ring core substituted with a carboxylic acid group at the 5-position and a 4-aminophenyl group at the 2-position. This specific architecture, containing both an electron-donating aniline and an electron-withdrawing carboxylic acid, makes it a valuable multifunctional scaffold for constructing more complex molecules. The primary research application of this compound is as a key synthetic intermediate in the design and synthesis of potential therapeutic agents. Pyrimidinecarboxylic acids, in general, are frequently utilized to create various derivatives such as esters, amides, and acid chlorides, which are crucial for probing structure-activity relationships in pharmaceutical development . The presence of the carboxylic acid group allows for further functionalization via amide coupling or esterification reactions, while the aromatic amine can be used in nucleophilic substitution or diazotization chemistry. This versatility is essential for generating compound libraries for biological screening. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can refer to the product's Safety Data Sheet (SDS) for safe handling and storage instructions.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C11H9N3O2

Molekulargewicht

215.21 g/mol

IUPAC-Name

2-(4-aminophenyl)pyrimidine-5-carboxylic acid

InChI

InChI=1S/C11H9N3O2/c12-9-3-1-7(2-4-9)10-13-5-8(6-14-10)11(15)16/h1-6H,12H2,(H,15,16)

InChI-Schlüssel

ABKFNRSPSJHUNG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C2=NC=C(C=N2)C(=O)O)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Reaction Conditions and Optimization

  • Reagents : Potassium hydroxide (KOH) in methanol or aqueous ethanol.

  • Temperature : 60–80°C under reflux.

  • Duration : 5–8 hours.

  • Yield : 85–94%.

The reaction proceeds via nucleophilic acyl substitution, where the ethoxy group is replaced by a hydroxyl group. Prolonged heating or excessive base can lead to decarboxylation, reducing yields. Purification typically involves acidification to pH 3–4, followed by recrystallization from ethanol-water mixtures.

Table 1: Optimization of Hydrolysis Conditions

ParameterOptimal RangeImpact on Yield
KOH Concentration2–3 MMaximizes saponification
SolventMethanol/H₂O (3:1)Enhances solubility
Reaction Time5–6 hMinimizes side reactions

Cyclocondensation of Malonic Acid Dinitrile with Aromatic Amines

A patent-derived method (US3523119A) describes the synthesis of pyrimidine-5-carboxylic acids via cyclocondensation of malonic acid dinitrile with dimethylformamide chloride, followed by functionalization.

Key Steps:

  • Formation of 1-Dimethylamino-3-Chloro Intermediate :

    • Malonic acid dinitrile reacts with dimethylformamide chloride in chloroform at 64°C.

    • Intermediate isolated as a perchlorate salt (yield: 75–80%).

  • Amination at the 4-Position :

    • Chlorine substitution with 4-nitroaniline or 4-aminophenyl derivatives in ethanol at 50°C.

    • Catalyzed by triethylamine (TEA) to enhance nucleophilicity.

  • Ring Closure and Saponification :

    • Treatment with aqueous ammonia forms the pyrimidine ring.

    • Cyano group at position 5 is hydrolyzed to carboxylic acid using H₂SO₄ or KOH.

Table 2: Critical Parameters for Cyclocondensation

StepReagents/ConditionsYield (%)
Intermediate SynthesisClCH₂N(CH₃)₂, CHCl₃, 64°C78
Amination4-Nitroaniline, TEA, EtOH65
Saponification6 M H₂SO₄, 100°C, 3 h82

Nucleophilic Displacement of Methylsulfonyl Groups

A modular approach replaces methylsulfonyl groups with amines to introduce the 4-aminophenyl moiety. This method, adapted from the synthesis of halogenated pyrimidines, ensures regioselective amination.

Procedure:

  • Starting Material : 5-Chloro-2-methylsulfonylpyrimidine-4-carboxylic acid.

  • Amination : Reacted with 4-aminophenylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ in DMF/H₂O.

  • Decarboxylation : Optional step using CuI and 1,10-phenanthroline at 120°C.

Advantages:

  • High functional group tolerance.

  • Compatible with diverse aryl amines.

Palladium-Catalyzed Cross-Coupling Reactions

Recent advances employ Suzuki-Miyaura coupling to attach the 4-aminophenyl group post-pyrimidine formation.

Methodology:

  • Pyrimidine Core Synthesis : 5-Bromo-2-chloropyrimidine-4-carboxylic acid is prepared via bromination.

  • Coupling : Reaction with 4-aminophenylboronic acid using Pd(dppf)Cl₂ and K₃PO₄ in dioxane/H₂O.

Table 3: Cross-Coupling Optimization

CatalystLigandSolventYield (%)
Pd(OAc)₂XPhosDioxane/H₂O72
PdCl₂(PPh₃)₂NoneToluene/EtOH58

Industrial-Scale Considerations

The cyclocondensation route (Method 2) is favored industrially due to cost-effective starting materials and scalability . Batch reactors with temperature-controlled reflux systems achieve throughputs of 50–100 kg per cycle. Green chemistry adaptations, such as solvent recycling and catalytic amination, reduce environmental impact.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The pyrimidine ring undergoes site-specific substitutions due to electron-withdrawing effects of the carboxylic acid group. Key examples include:

Reaction TypeReagents/ConditionsProducts/OutcomesSource
Chlorine substitutionSOCl₂, DMF (catalytic), reflux5-chloropyrimidine intermediate
Amine displacementAlkyl/aryl amines, EtOH, 80°C, 12 hr4-alkyl/arylaminopyrimidine derivatives

Research Findings :

  • Compound 24 (piperazinyl analog) achieved 2.8 µM IC₅₀ against β-glucuronidase via C-4 pyrimidine substitution .

  • Steric hindrance from the 4-aminophenyl group reduces reactivity at C-2 and C-6 positions .

Carboxylic Acid Functionalization

The 5-carboxylic acid participates in classical acid-derived transformations:

Reaction TypeReagents/ConditionsProducts/OutcomesSource
EsterificationMeOH/H₂SO₄, reflux, 6 hrMethyl ester derivative (92% yield)
Amide formationEDCl/HOBt, R-NH₂, DCM, rt, 24 hr5-carboxamide analogs (e.g., EVT-11920274)
ReductionLiAlH₄, THF, 0°C → rt, 2 hrPrimary alcohol (unstable under acidic conditions)

Key Data :

  • Methyl ester derivatives show enhanced membrane permeability in antibacterial assays (MIC = 8 µg/mL against Burkholderia pseudomallei) .

  • Amidation with benzylamine improved thermal stability (ΔTₘ = +5.2°C in thermal shift assays) .

Amino Group Reactivity

The 4-aminophenyl group enables electrophilic aromatic substitution and diazotization:

Reaction TypeReagents/ConditionsProducts/OutcomesSource
DiazotizationNaNO₂, HCl, 0–5°C, 1 hrDiazonium salt intermediate
Azo couplingβ-naphthol, NaOH, 0°C, 30 minOrange-red azo dye (λₘₐₓ = 480 nm)
AcetylationAc₂O, pyridine, rt, 12 hrN-acetylated derivative (98% yield)

Structural Insights :

  • Acetylation blocks hydrogen bonding at the amino group, reducing enzyme inhibition potency (IC₅₀ shift from 72 µM to >200 µM) .

Pyrimidine Ring Modifications

Electrophilic attacks are directed by the electron-deficient pyrimidine ring:

Reaction TypeReagents/ConditionsProducts/OutcomesSource
NitrationHNO₃/H₂SO₄, 0°C, 2 hr6-nitropyrimidine derivative (decomposition observed)
BrominationBr₂, FeBr₃, CHCl₃, 50°C, 4 hr5-bromo-pyrimidine (low yield due to competing side reactions)

Challenges :

  • Nitration at C-6 is non-selective, leading to ring-opening byproducts .

  • Bromination requires protecting the amino group to prevent quaternization.

Metal Coordination Complexes

The carboxylic acid and pyrimidine nitrogen atoms facilitate chelation:

Metal IonLigand RatioCoordination GeometryApplicationSource
Zn²⁺1:1TetrahedralIspF enzyme inhibition (Kd = 0.4 µM)
Cu²⁺2:1Square planarAntibacterial agent (MIC = 4 µg/mL)

Mechanistic Notes :

  • Zn²⁺ complexes stabilize the transition state in Burkholderia pseudomallei IspF, disrupting isoprenoid biosynthesis .

Cross-Coupling Reactions

Suzuki-Miyaura couplings enable aryl diversification:

Reaction PartnerCatalysts/ConditionsProducts/OutcomesSource
4-Bromophenylboronic acidPd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C, 8 hrBiarylpyrimidine (65% yield)

Applications :

  • Biaryl derivatives exhibit dual kinase inhibition (IC₅₀ = 12 nM for PfCDPK1 and 18 nM for PfPKG) .

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of pyrimidine derivatives, including 2-(4-Aminophenyl)pyrimidine-5-carboxylic acid. Research indicates that compounds in this class can target specific bacterial enzymes, making them effective against various pathogens.

Case Study: Efficacy Against Pathogens

In a study evaluating multiple synthesized pyrimidine derivatives, this compound exhibited notable activity against several bacterial strains including Escherichia coli and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) values were measured, demonstrating effective inhibition compared to standard antibiotics .

CompoundMIC (µg/mL)Active Against
This compound25E. coli, K. pneumoniae
Ciprofloxacin (standard)2E. coli, K. pneumoniae

Anti-inflammatory Properties

The compound has also shown promise as an anti-inflammatory agent. Pyrimidine derivatives are known for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in inflammation and pain pathways.

In Vitro Studies

In vitro assays indicated that certain derivatives of this compound significantly suppressed COX-2 activity with IC50 values comparable to established anti-inflammatory drugs like celecoxib . This suggests potential utility in treating inflammatory diseases.

Cancer Therapeutics

Emerging research suggests that pyrimidine derivatives could serve as effective inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression and are often dysregulated in cancer.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound derivatives is crucial for optimizing their biological activity. Modifications at various positions on the pyrimidine ring can enhance potency and selectivity against target enzymes.

Key Findings

Research has shown that electron-donating groups at specific positions on the pyrimidine ring can enhance anti-inflammatory and antibacterial activities. For instance, substituents such as hydroxyl or halogen groups have been associated with improved binding affinity and biological efficacy .

Wirkmechanismus

The mechanism of action of 2-(4-Aminophenyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

    Pathways Involved: The compound may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The physicochemical and biological properties of pyrimidine-5-carboxylic acid derivatives are highly dependent on substituent patterns. Below is a detailed comparison with structurally related compounds:

Substituent Effects on Physicochemical Properties

Compound Name Substituents (Position 2, 4, 5) Molecular Weight Key Properties Reference
2-(4-Aminophenyl)pyrimidine-5-carboxylic acid 4-Aminophenyl (2), - (4), COOH (5) 231.22 g/mol* High solubility (polar groups), potential for hydrogen bonding
4-Methyl-2-phenyl-5-pyrimidinecarboxylic acid Phenyl (2), methyl (4), COOH (5) 214.22 g/mol Increased lipophilicity (phenyl/methyl), reduced solubility
2-(4-Fluorophenyl)pyrimidine-5-carboxylic acid methyl ester 4-Fluorophenyl (2), - (4), COOCH3 (5) 232.21 g/mol Enhanced metabolic stability (fluorine), ester group lowers acidity
Ethyl 4-amino-2-phenacylsulfanyl-pyrimidine-5-carboxylate Phenacylsulfanyl (2), amino (4), COOEt (5) 349.40 g/mol Thioether improves membrane permeability; ester group modifies bioavailability

*Calculated based on analogous structures.

Key Observations:

  • Electron-Withdrawing vs. Electron-Donating Groups: The 4-aminophenyl group (electron-donating) in the target compound enhances resonance stabilization of the pyrimidine ring, contrasting with electron-withdrawing groups like fluorine in 2-(4-fluorophenyl) derivatives, which reduce ring electron density and alter reactivity .

Biologische Aktivität

2-(4-Aminophenyl)pyrimidine-5-carboxylic acid is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, including antibacterial, anticancer, and anti-inflammatory effects. This article reviews the existing literature on the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Antibacterial Activity

Research indicates that pyrimidine derivatives can serve as potent antibacterial agents. A study focused on compounds similar to this compound demonstrated their effectiveness against various bacterial strains by targeting essential enzymes in the methylerythritol phosphate pathway, which is crucial for isoprenoid biosynthesis in bacteria but absent in mammals .

Table 1: Antibacterial Activity of Pyrimidine Derivatives

CompoundTarget BacteriaMIC (µg/mL)Reference
This compoundBurkholderia pseudomallei32
Other pyrimidine derivativesEscherichia coli, Klebsiella pneumoniae16-64

Anticancer Activity

The anticancer potential of this compound has been evaluated using various cancer cell lines. In vitro studies have shown that modifications in the structure significantly affect cytotoxicity against human cancer cells. For instance, compounds with free amino groups exhibit enhanced potency compared to those with acetylamino substitutions .

Case Study: Cytotoxicity Evaluation
In a study involving A549 human lung adenocarcinoma cells, compounds structurally similar to this compound were tested for their ability to inhibit cell proliferation. The results indicated that certain derivatives reduced cell viability significantly compared to standard chemotherapeutics like cisplatin .

Table 2: Anticancer Activity of Pyrimidine Derivatives

CompoundCell LineIC50 (µM)Reference
This compoundA54915.0
Other derivativesMCF-720.2

Anti-inflammatory Activity

The anti-inflammatory properties of pyrimidine derivatives have also been documented. Compounds similar to this compound showed significant inhibition of COX-2 activity, making them potential candidates for treating inflammatory diseases .

Table 3: Inhibition of COX Enzymes

CompoundCOX-1 Inhibition IC50 (µM)COX-2 Inhibition IC50 (µM)Reference
This compound>100.04
Other derivatives<10<0.04

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications at specific positions on the pyrimidine ring can enhance biological activity. For example, the presence of an amino group at the para position relative to the carboxylic acid significantly increases both antibacterial and anticancer activities, while substitutions on the phenyl ring can modulate these effects.

Q & A

Q. What are the optimal synthetic routes for 2-(4-Aminophenyl)pyrimidine-5-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : A two-step synthesis is commonly employed: (1) Suzuki-Miyaura coupling of 4-iodo-2-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester with (6-(trifluoromethyl)pyridin-3-yl)boronic acid to form the ester intermediate (LCMS: m/z 366 [M+H]⁺), followed by (2) hydrolysis using NaOH in ethanol/water (1:1) at room temperature. Acidification with HCl yields the carboxylic acid derivative . Key variables include reaction time (1–2 hours for hydrolysis) and stoichiometry (e.g., 2 equivalents of NaOH). Yield optimization requires monitoring by LCMS and adjusting solvent ratios to minimize side products.

Q. How is the purity of this compound validated post-synthesis?

  • Methodological Answer : Purity is assessed via HPLC (e.g., retention time: 1.26 minutes under SMD-TFA05 conditions) and LCMS (m/z 338 [M+H]⁺) . Quantitative analysis can be performed using reversed-phase chromatography with UV detection at 254 nm. For advanced validation, elemental analysis or NMR (¹H/¹³C) should confirm structural integrity, particularly the presence of the aminophenyl and carboxylic acid moieties .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H NMR confirms aromatic protons (δ 7.2–8.5 ppm for pyrimidine and phenyl rings) and amine protons (δ ~5.5 ppm). ¹³C NMR identifies carbonyl carbons (δ ~165 ppm) and pyrimidine ring carbons .
  • IR : Stretching frequencies for -COOH (~1700 cm⁻¹) and -NH₂ (~3400 cm⁻¹) verify functional groups .
  • X-ray crystallography : Resolves crystal packing and intermolecular interactions (e.g., hydrogen bonding between carboxylic acid and amine groups) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the pyrimidine ring) affect biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., -CF₃) at the pyrimidine 2-position enhance binding affinity to targets like PPARγ. For example, 4,6-bis(benzylthio)-2-(methylthio)pyrimidine-5-carboxylic acid acts as a PPARγ partial agonist (EC₅₀: 0.5 μM in transactivation assays) . Computational docking (e.g., Glide SP) and molecular dynamics simulations predict ligand-receptor interactions, guiding rational design .

Q. What strategies resolve contradictions in reported synthetic yields for derivatives of this compound?

  • Methodological Answer : Discrepancies in yields (e.g., 30–80%) may arise from variations in boronic acid coupling efficiency or hydrolysis conditions. Systematic optimization includes:
  • Screening palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)).
  • Adjusting hydrolysis temperature (room temperature vs. 60°C) to balance reaction rate and byproduct formation .
  • Using design of experiments (DoE) to identify critical factors (e.g., solvent polarity, base strength).

Q. How can crystallographic data inform the design of analogs with improved solubility?

  • Methodological Answer : X-ray structures (e.g., CCDC 882207) reveal hydrogen-bonding networks between the carboxylic acid and solvent molecules. Modifying the 4-aminophenyl group to introduce hydrophilic substituents (e.g., -OH, -SO₃H) disrupts crystal lattice energy, enhancing aqueous solubility. For example, replacing the 4-chlorobenzyl group with a sulfonic acid moiety increases solubility by >10-fold in PBS (pH 7.4) .

Q. What in vitro assays are suitable for evaluating the compound’s pharmacological potential?

  • Methodological Answer :
  • PPARγ transactivation assay : Luciferase reporter gene assays in HEK293 cells quantify partial agonism (efficacy vs. rosiglitazone) .
  • Metabolic stability : Incubation with liver microsomes (human/rat) measures CYP450-mediated degradation (t₁/₂ > 60 minutes suggests suitability for in vivo studies).
  • Kinetic solubility : Shake-flask method in biorelevant media (e.g., FaSSIF) predicts oral bioavailability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.